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molecular formula C10H13N B1607186 N-Benzylideneisopropylamine CAS No. 6852-56-8

N-Benzylideneisopropylamine

Cat. No. B1607186
M. Wt: 147.22 g/mol
InChI Key: GVDZNWFGNHAZCX-UHFFFAOYSA-N
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Patent
US05451653

Procedure details

To a three neck round bottom flask, equipped with a cold water condenser, 30 g of water and 26.5 g of benzaldehyde were added. The mixture was mixed using a magnetic stirrer for 3 minutes at room temperature. i-Propylamine (17.7 g) was added to the reaction flask in one portion, followed by vigorous stirring for 40 minutes. The agitation was stopped and the reaction mixture was allowed to stand for at least 15 minutes. The lower aqueous layer was separated from the reaction mixture. The upper layer was collected and dried over magnesium sulfate to give 38.9 g of product. This crude product could be further purified by distillation, collecting the fraction between 94°-95° C./18 mmHg. 1H NMR (300 Hz, CDCl3, ppm): 8.29 (1H, s), 7.70 (2H, m), 7.38 (3H, m), 3.53 (hep. J=6.3 Hz), 1.27 (9H, d, J=6.3 Hz); IR (NaCl film, cm-1): 3061, 3026, 2930, 2835, 1647, 1581, 1450, 1382, 1306, 1141,967, 755, 693.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9]([NH2:12])([CH3:11])[CH3:10]>O>[CH:1](=[N:12][CH:9]([CH3:11])[CH3:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by vigorous stirring for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three neck round bottom flask, equipped with a cold water condenser
ADDITION
Type
ADDITION
Details
The mixture was mixed
CUSTOM
Type
CUSTOM
Details
for 3 minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
at room temperature
WAIT
Type
WAIT
Details
to stand for at least 15 minutes
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was separated from the reaction mixture
CUSTOM
Type
CUSTOM
Details
The upper layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.9 g
YIELD: CALCULATEDPERCENTYIELD 105.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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